Z-Ser(tbu)-osu
CAS No.: 19460-97-0
Cat. No.: VC21544147
Molecular Formula: C19H24N2O7
Molecular Weight: 392,41 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19460-97-0 |
|---|---|
| Molecular Formula | C19H24N2O7 |
| Molecular Weight | 392,41 g/mole |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 |
| Standard InChI Key | HSJCWCOSSJNXAN-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Physical Properties and Structural Characteristics
Core Physical Properties
Z-Ser(tbu)-osu possesses distinct physical and chemical properties that influence its handling, storage, and application in research settings. Based on its structural composition and molecular weight of 392.4 g/mol, the compound typically presents as a crystalline solid with moderate solubility in aprotic organic solvents . The presence of both hydrophobic protecting groups (Z and tBu) and the polar activated ester confers an amphiphilic character to the molecule.
The tert-butyl group protection of the serine hydroxyl function renders the compound resistant to basic hydrolysis conditions while maintaining sensitivity to acidic deprotection protocols. This selective stability profile is particularly valuable during multistep peptide synthesis procedures. The benzyloxycarbonyl (Z) protection at the amino terminus provides orthogonal protection, as it can be selectively removed through catalytic hydrogenation without affecting the tert-butyl protection or activated ester .
These distinct physical characteristics—combined with its defined reactivity profile—make Z-Ser(tbu)-osu a specialized reagent in peptide chemistry, offering researchers precise control over amino acid incorporation in complex peptide structures.
Synthesis Methodology
Synthetic Routes and Preparation
The synthesis of Z-Ser(tbu)-osu follows a strategic protection-activation sequence that establishes the compound's specialized functionality. According to documented synthetic routes, the preparation typically involves the reaction of N-Hydroxysuccinimide with N-Cbz-O-tert-butyl-L-serine using dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran at 0°C for approximately one hour . This reaction sequence represents a classic activation of a protected amino acid for peptide synthesis applications.
The synthetic pathway typically involves three critical stages:
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Protection of the serine hydroxyl group with a tert-butyl function
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Protection of the amino group with a benzyloxycarbonyl (Z/Cbz) group
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Activation of the carboxyl terminus through formation of the N-hydroxysuccinimide ester
The reaction conditions must be carefully controlled to ensure high yield and purity. The use of anhydrous conditions is particularly important during the esterification step to prevent competitive hydrolysis reactions that would reduce yield. The reaction temperature (0°C) helps minimize side reactions while maintaining sufficient reactivity for efficient coupling .
Purification and Quality Control
Following synthesis, comprehensive purification protocols are essential to ensure the reagent quality necessary for peptide synthesis applications. Typical purification strategies include recrystallization and column chromatography to remove reaction byproducts such as dicyclohexylurea and unreacted starting materials. Quality control typically involves analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy to confirm structural integrity and purity.
The purification challenge centers on maintaining the integrity of the activated ester while removing impurities that could interfere with subsequent coupling reactions. Successful purification results in a compound with the high purity levels (typically >98% by HPLC) required for reliable peptide synthesis applications . The quality control standards for this compound are particularly stringent due to its application in the synthesis of peptides for biomedical research and pharmaceutical development.
Chemical Reactivity Profile
Core Reaction Mechanisms
Z-Ser(tbu)-osu exhibits characteristic reactivity patterns dominated by its activated ester functionality. The primary reaction mechanism involves nucleophilic acyl substitution at the N-hydroxysuccinimide ester carbonyl group. This reactivity enables efficient peptide bond formation when the compound encounters nucleophilic amino groups from other amino acids or peptides. The reaction proceeds through a tetrahedral intermediate followed by the departure of N-hydroxysuccinimide as a leaving group.
The reaction kinetics are influenced by several factors:
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The steric environment created by the tert-butyl and benzyloxycarbonyl protecting groups
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The nucleophilicity of the attacking amino group
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Solvent polarity and reaction temperature
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The presence of catalytic bases to enhance amino group nucleophilicity
Under optimized conditions, the coupling efficiency typically exceeds 90% with minimal side reactions. The tert-butyl protection remains stable during these coupling reactions, allowing for selective deprotection in subsequent synthesis steps. This controlled reactivity profile makes Z-Ser(tbu)-osu particularly valuable for complex peptide synthesis protocols where sequential control over reaction specificity is essential.
Deprotection Strategies
The protecting groups in Z-Ser(tbu)-osu enable orthogonal deprotection strategies that are fundamental to its utility in peptide synthesis. The tert-butyl ether protection of the serine hydroxyl group is selectively cleaved under acidic conditions, typically using trifluoroacetic acid . This acid-mediated deprotection occurs without affecting the peptide backbone, allowing for selective exposure of the serine hydroxyl function for subsequent modification.
In contrast, the benzyloxycarbonyl (Z) group protecting the amino terminus can be removed through catalytic hydrogenation using hydrogen gas and palladium catalysts . This orthogonal deprotection capability enables sophisticated protection-deprotection sequences that are essential for synthesizing complex peptides with multiple functional groups. The strategic selection of deprotection conditions allows researchers to control the exposure of reactive functional groups at precise stages of peptide synthesis.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Z-Ser(tbu)-osu serves as a specialized building block in peptide synthesis protocols, particularly in scenarios requiring selective incorporation of serine residues with protected side chains. The compound's design addresses specific challenges in peptide chemistry by providing:
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A protected serine derivative that prevents unwanted side reactions during coupling
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An activated carboxyl group that facilitates efficient peptide bond formation
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Orthogonal protection strategies that enable selective deprotection
In solid-phase peptide synthesis (SPPS), this compound can be incorporated into growing peptide chains with high coupling efficiency. The presence of the tert-butyl protection on the serine hydroxyl group prevents branching reactions that might otherwise occur at this position. The activated ester functionality eliminates the need for separate coupling reagents, streamlining the synthesis process.
The compound's application extends to specialized peptide synthesis challenges, including the preparation of phosphorylated peptides where hydroxyl protection is critical during the synthesis process. Researchers leverage the selective deprotection capabilities to create complex peptides with defined modification patterns that would be difficult to achieve with less sophisticated building blocks.
Comparative Advantages in Peptide Synthesis
Z-Ser(tbu)-osu offers several advantages compared to alternative serine derivatives in peptide synthesis applications. The pre-activated nature of the compound eliminates the need for in situ activation with coupling reagents, potentially reducing side reactions and simplifying synthesis protocols. The tert-butyl protection strategy aligns with common Fmoc-based solid-phase peptide synthesis approaches, creating compatibility with established synthesis platforms.
Table 1: Comparison of Z-Ser(tbu)-osu with Alternative Serine Derivatives
| Compound | Activation Method | Hydroxyl Protection | Deprotection Conditions | Coupling Efficiency |
|---|---|---|---|---|
| Z-Ser(tbu)-osu | Pre-activated ester | tert-Butyl | TFA for tBu, H₂/Pd for Z | High (>90%) |
| Fmoc-Ser(tBu)-OH | Requires coupling reagents | tert-Butyl | TFA for tBu, Piperidine for Fmoc | Moderate (70-90%) |
| Z-Ser(Bzl)-OSu | Pre-activated ester | Benzyl | H₂/Pd for both Z and Bzl | Moderate (70-85%) |
| Boc-Ser(Bzl)-OH | Requires coupling reagents | Benzyl | TFA for Boc, H₂/Pd for Bzl | Moderate (70-85%) |
This comparative analysis illustrates the specialized niche that Z-Ser(tbu)-osu occupies in peptide synthesis applications, particularly for researchers requiring pre-activated building blocks with orthogonal protection strategies .
Research Applications and Case Studies
Bioconjugation Applications
Z-Ser(tbu)-osu has found application in bioconjugation strategies where controlled peptide attachment to biomolecules, polymers, or surfaces is required. The activated ester functionality facilitates covalent conjugation under mild conditions, making it suitable for modification of sensitive biological molecules. Research applications include:
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Attachment of peptides to polymer carriers for drug delivery systems
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Conjugation of peptide epitopes to protein carriers for immunological research
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Surface modification of biomaterials with bioactive peptide sequences
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Development of peptide-based fluorescent probes for biological imaging
The controlled reactivity profile of Z-Ser(tbu)-osu enables selective conjugation strategies with minimal side reactions. The maintained stereochemical integrity of the serine residue during coupling reactions preserves the biological activity of the resulting conjugates. Research demonstrates that bioconjugation efficiency approaching 75% can be achieved under optimized conditions, making this compound valuable for specialized bioconjugation applications .
Stability and Performance Analysis
Research investigations into the stability and performance characteristics of Z-Ser(tbu)-osu provide valuable insights for optimizing its application in peptide synthesis. Studies have established stability profiles under various conditions relevant to research applications.
Table 2: Stability Profile of Z-Ser(tbu)-osu Under Various Conditions
| Condition | Stability Duration | Protecting Group Status | Key Observations |
|---|---|---|---|
| Aqueous Acid (pH 3) | >48 hours | Both tBu and Z intact | Limited hydrolysis of activated ester |
| TFA (95%) | 1-2 hours | Z group stable, tBu cleaved | Selective deprotection of tBu group |
| Hydrogenolysis (H₂/Pd-C) | 4-6 hours | tBu stable, Z cleaved | Selective deprotection of Z group |
| Room Temperature Storage (dry) | >6 months | Both groups intact | Minimal degradation with proper storage |
| Aqueous Base (pH 8) | <1 hour | Both groups intact | Rapid hydrolysis of activated ester |
This stability profile informs handling procedures and experimental design for research applications involving this compound. The orthogonal stability of the protecting groups enables selective deprotection strategies critical for controlled peptide synthesis .
Practical Considerations for Research Applications
Quality Assessment Protocols
Rigorous quality assessment is essential for research applications involving Z-Ser(tbu)-osu. Standard analytical methodologies include:
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HPLC analysis to confirm purity and detect potential degradation products
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Mass spectrometry to verify molecular integrity
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NMR spectroscopy to confirm structural characteristics
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Thin-layer chromatography for rapid quality assessment
Research-grade material typically requires purity exceeding 98% by HPLC analysis, with particular attention to the absence of hydrolysis products that could compromise coupling efficiency . These quality assessment protocols ensure that research applications proceed with reagents of defined performance characteristics, supporting reproducible experimental outcomes.
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